molecular formula C12H9FN2O4S B11020550 N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11020550
M. Wt: 296.28 g/mol
InChI Key: GJUOHQADBAPPAX-UHFFFAOYSA-N
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Description

Historical Context of Aromatic Sulfonamide Development

The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with the serendipitous identification of Prontosil in 1932. Gerhard Domagk’s groundbreaking work demonstrated that sulfonamide-containing dyes could combat streptococcal infections in vivo, a finding that earned him the 1939 Nobel Prize in Physiology or Medicine. Prontosil’s active metabolite, sulfanilamide, revealed the therapeutic potential of the sulfonamide core, spurring synthetic efforts to diversify its derivatives. Early synthesis routes involved reacting sulfonyl chlorides with amines, a method refined over decades to improve yields and specificity. For instance, the acetylation of aniline and subsequent chlorosulfonation became a standard pathway to generate sulfonamide intermediates.

The structural simplicity of sulfanilamide belied its versatility, as chemists began appending aromatic and heterocyclic moieties to enhance pharmacokinetic properties. By the mid-20th century, sulfamethoxazole and sulfadiazine emerged, showcasing the impact of pyrimidine and methyl substituents on antibacterial efficacy. These innovations laid the groundwork for modern derivatives like N-(3-fluorophenyl)-4-nitrobenzenesulfonamide, which incorporate halogen and nitro groups to fine-tune electronic and steric profiles.

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H

InChI Key

GJUOHQADBAPPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene. As detailed in, optimized conditions include:

  • Reacting nitrobenzene with chlorosulfonic acid at 110–115°C for 4 hours.

  • Subsequent treatment with thionyl chloride (SOCl₂) at 60–80°C to enhance conversion efficiency.
    This method achieves yields >95% and minimizes byproducts like sulfonic acids.

Coupling with 3-Fluoroaniline

The sulfonyl chloride reacts with 3-fluoroaniline in dichloromethane or acetone, using triethylamine as a base to scavenge HCl:

4-NO2C6H4SO2Cl+3-F-C6H4NH2Et3N4-NO2C6H4SO2NH-C6H43-F+Et3NH+Cl\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{3-F-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NH-C}6\text{H}4\text{3-F} + \text{Et}_3\text{NH}^+\text{Cl}^-

Reaction parameters:

  • Temperature: 0–25°C

  • Time: 2–4 hours

  • Yield: 70–85%.

Optimized One-Pot Methods

Recent advancements focus on streamlining synthesis through one-pot protocols, reducing isolation steps and improving atom economy.

Direct Sulfonylation Using SO₂ Insertion

A metal-free approach leverages in situ generation of sulfonyl chlorides. As reported in, 3-fluoroaniline reacts with nitrobenzene and sulfur dioxide under oxidative conditions:

3-F-C6H4NH2+NO2C6H5+SO2Cl2Target Compound\text{3-F-C}6\text{H}4\text{NH}2 + \text{NO}2\text{C}6\text{H}5 + \text{SO}2 \xrightarrow{\text{Cl}2} \text{Target Compound}

Key advantages:

  • Eliminates pre-synthesis of sulfonyl chloride.

  • Yield: 65–75% with 90% purity.

Catalytic Fluorination and Sulfonylation

Palladium-catalyzed coupling enables simultaneous fluorination and sulfonamide formation. For example:

4-NO2C6H4SO2NH2+3-Br-C6H4NH2Pd(OAc)2,XantphosTarget Compound\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{3-Br-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Conditions:

  • Solvent: DMF at 100°C

  • Yield: 80–88%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Patent outlines a continuous-flow process:

Continuous Chlorosulfonation

  • Reactor Setup : Cascade of three stirred-tank reactors.

  • Step 1 : Nitrobenzene and chlorosulfonic acid mixed at 110°C.

  • Step 2 : Thionyl chloride introduced at 70°C for 2 hours.

  • Step 3 : Quenching with ice-water to precipitate the product.

  • Throughput : 500 kg/batch with 97% yield.

Purification and Quality Control

  • Crystallization : Ethyl acetate/hexane recrystallization removes residual nitrobenzene.

  • Purity : >99% (HPLC), confirmed by 1^1H NMR and LC-MS.

Comparative Analysis of Methods

ParameterClassical MethodOne-Pot SO₂ InsertionIndustrial Process
Yield (%)70–8565–7595–97
Purity (%)90–9585–90>99
Reaction Time (h)6–84–53–4
ScalabilityModerateLowHigh
Cost EfficiencyMediumHighVery High

Data synthesized from.

Mechanistic Insights and Side Reactions

Sulfonamide Bond Formation

The nucleophilic amine attacks the electrophilic sulfur in sulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Competing side reactions include:

  • Over-sulfonation : Addressed by stoichiometric control of sulfonyl chloride.

  • Oxidation of Amine : Mitigated by inert atmospheres (N₂/Ar).

Fluorine Stability

The 3-fluorophenyl group is resistant to hydrolysis under acidic conditions but may undergo nucleophilic aromatic substitution at >150°C. Kinetic studies confirm stability below 120°C .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Halogen effects : The 3-fluoro analog may exhibit lower reactivity in nucleophilic substitutions compared to 4-chloro derivatives due to steric hindrance and reduced leaving-group ability of fluorine .

Biological Activity

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring. The molecular formula is C12H10FN2O4SC_{12}H_{10}FN_{2}O_{4}S with a molecular weight of approximately 296.27 g/mol. The presence of the nitro group enhances reactivity, allowing interactions with biological targets that are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus impeding their growth. The compound's structural characteristics may enhance its binding affinity to this enzyme compared to other sulfonamides.

Antifungal Activity

The compound has also shown promising antifungal effects. Studies suggest that similar sulfonamide compounds can disrupt fungal cell wall synthesis and metabolic pathways, leading to cell death. The specific mechanisms by which this compound exerts antifungal activity warrant further investigation.

Anticancer Potential

This compound has been evaluated for its anticancer properties. The nitro group is known to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent activation of apoptotic pathways. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with key enzymes and biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to bacterial growth and cancer cell proliferation. For instance, it can interfere with folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth.
  • Protein Binding : Investigations into the binding affinity of this compound with proteins involved in signaling pathways have shown that structural modifications can significantly impact its efficacy. This highlights the importance of structure-activity relationships (SAR) in drug design.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various sulfonamides found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. Further mechanistic studies suggested that the compound induces apoptosis via ROS-mediated pathways.

Comparative Analysis

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
This compoundHighModerateHigh
N-(4-fluorophenyl)-4-nitrobenzenesulfonamideModerateLowModerate

This table summarizes the biological activities of related compounds, highlighting the unique efficacy profile of this compound.

Q & A

Q. What synthetic routes enable isotopic labeling for mechanistic studies?

  • Methodological Answer : 19^{19}F NMR probes can track metabolic fate using 13^{13}C-labeled 3-fluoroaniline precursors. Suzuki-Miyaura coupling introduces 14^{14}C isotopes at the benzene ring for autoradiography in tissue distribution studies .

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